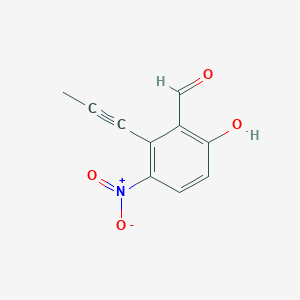![molecular formula C17H16N2O4 B14266495 N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide CAS No. 155793-24-1](/img/structure/B14266495.png)
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is an organic compound with the molecular formula C17H14N2O4. It is a derivative of acetamide and contains both nitrophenyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler derivative with similar nitrophenyl functionality.
4-Nitroacetanilide: Another related compound with a nitrophenyl group attached to an acetanilide structure.
Uniqueness
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is unique due to its combination of nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
属性
| 155793-24-1 | |
分子式 |
C17H16N2O4 |
分子量 |
312.32 g/mol |
IUPAC 名称 |
N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-16(11-17(21)14-5-3-2-4-6-14)13-7-9-15(10-8-13)19(22)23/h2-10,16H,11H2,1H3,(H,18,20) |
InChI 键 |
NUXWCPXBWJKFHV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







